
7-Chloro-2,3-dihydro-5-nitro-4-benzofurancarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2,3-dihydro-5-nitro-4-benzofurancarbonitrile is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a chloro group at the 7th position, a nitro group at the 5th position, and a carbonitrile group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3-dihydro-5-nitro-4-benzofurancarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor, such as a substituted phenol, followed by nitration, chlorination, and introduction of the carbonitrile group. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as:
Cyclization: Formation of the benzofuran ring system.
Nitration: Introduction of the nitro group using nitrating agents like nitric acid.
Chlorination: Addition of the chloro group using chlorinating agents such as thionyl chloride.
Carbonitrile Introduction: Incorporation of the carbonitrile group through reactions with cyanide sources.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-2,3-dihydro-5-nitro-4-benzofurancarbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
7-Chloro-2,3-dihydro-5-nitro-4-benzofurancarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Chloro-2,3-dihydro-5-nitro-4-benzofurancarbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro and carbonitrile groups may also contribute to its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: Another benzofuran derivative with different functional groups.
7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one: A benzodiazepine derivative with a similar chloro substitution.
Uniqueness
7-Chloro-2,3-dihydro-5-nitro-4-benzofurancarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro and carbonitrile groups make it a versatile compound for various applications, distinguishing it from other benzofuran derivatives.
Propiedades
Fórmula molecular |
C9H5ClN2O3 |
|---|---|
Peso molecular |
224.60 g/mol |
Nombre IUPAC |
7-chloro-5-nitro-2,3-dihydro-1-benzofuran-4-carbonitrile |
InChI |
InChI=1S/C9H5ClN2O3/c10-7-3-8(12(13)14)6(4-11)5-1-2-15-9(5)7/h3H,1-2H2 |
Clave InChI |
VNPHGYSOWRTWHQ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C=C(C(=C21)C#N)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


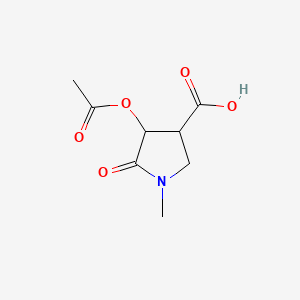

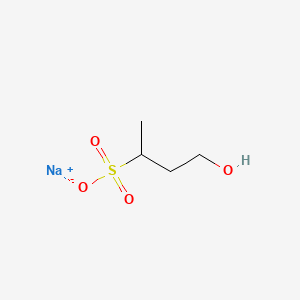
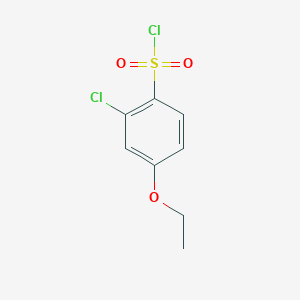

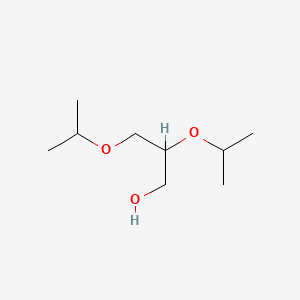
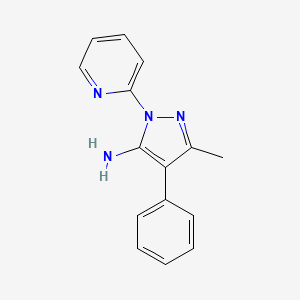
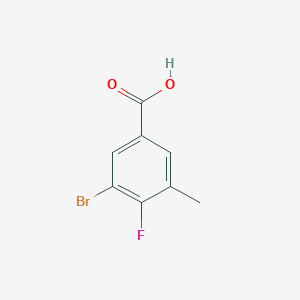





![1H-Benzofuro[2,3-f]indole-2,3-dione](/img/structure/B13940188.png)
